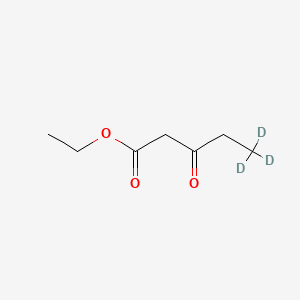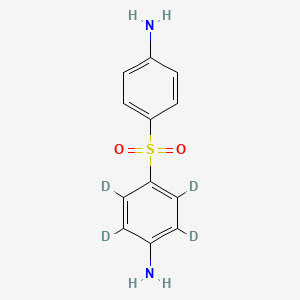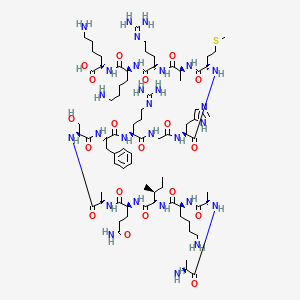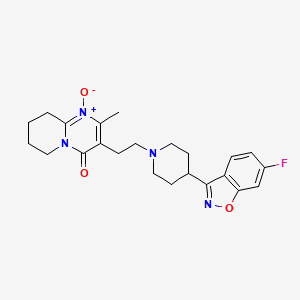
Guanosine-5',5''-d2 Monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Guanosine-5’,5’'-d2 Monohydrate typically involves isotopic labeling. Deuterium atoms are introduced into the guanosine molecule during its synthesis. Researchers use state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .
Chemical Reactions Analysis
As a modified guanosine derivative, Guanosine-5’,5’'-d2 Monohydrate participates in various biochemical reactions. It can serve as a substrate for enzymes involved in nucleotide biosynthesis, including guanylate kinases and guanosine monophosphate synthetase. These enzymes catalyze the conversion of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 303.271 g/mol .
科学的研究の応用
Hydration Structures and Spectroscopy
Research on guanosine, including its derivatives like Guanosine-5',5''-d2 Monohydrate, has revealed intricate details about its hydration structures. Studies have shown that guanosine and its derivatives form mono- and dihydrated clusters, which have been analyzed using IR-UV double resonance spectroscopy. These studies help in understanding the molecular interactions and stability of guanosine in different hydrated states, indicating the importance of specific hydration structures involving the sugar group and guanine moiety (Saigusa, Urashima, & Asami, 2009).
Supramolecular Hydrogels
Guanosine derivatives have been found to form supramolecular hydrogels. For example, guanosine 5'-monophosphate forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties and can self-assemble into fluorescent hydrogels. These findings open doors to potential applications in biotechnology and nanotechnology due to their unique structural and optical properties (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).
G-Quadruplexes and Structural Analysis
Guanosine derivatives like Guanosine-5',5''-d2 Monohydrate play a crucial role in the formation of G-quadruplexes, which are four-stranded helicoidal aggregates important in molecular biology. Studies using neutron diffraction and other techniques have shed light on the structural features of these quadruplexes in different phases, including their interaction with cations, which is essential for their stability (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).
Chiral Separations and Gel Networks
Guanosine gels, formed through the self-association of guanosine compounds, have been introduced as chiral selectors in capillary electrophoresis. This novel approach leverages the reversible nature of guanosine gel networks for efficient chiral separations, offering potential benefits in analytical chemistry (Dowling, Charles, Nwakpuda, & McGown, 2004).
作用機序
Target of Action
Guanosine-5’,5’‘-d2 Monohydrate is a deuterated analog of guanosine . Guanosine interacts with several targets, including Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, Amidophosphoribosyltransferase, Protein-glutamine gamma-glutamyltransferase E, Bifunctional protein PyrR, Xanthine phosphoribosyltransferase, and Bifunctional adenosylcobalamin biosynthesis protein CobU . These targets play crucial roles in various biochemical processes, including signal transduction, DNA replication, and purine metabolism .
Mode of Action
Guanosine-5’,5’‘-d2 Monohydrate, like its non-deuterated counterpart, is likely to interact with its targets to influence their function. For instance, it may bind to Guanylate kinase, an enzyme involved in the synthesis of GTP, thereby affecting the levels of this important signaling molecule . .
Biochemical Pathways
Guanosine-5’,5’'-d2 Monohydrate is involved in purine metabolism, a crucial biochemical pathway responsible for the synthesis and degradation of purine nucleotides . These nucleotides are essential for many biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
Pharmacokinetics
It is known that guanosine and its analogs are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted via the kidneys .
Result of Action
The action of Guanosine-5’,5’'-d2 Monohydrate at the molecular and cellular levels is likely to result in changes in the levels of GTP and other guanosine nucleotides, thereby influencing various cellular processes. For instance, it may affect signal transduction pathways mediated by GTP-binding proteins . It may also influence the synthesis of DNA and RNA, given the role of guanosine nucleotides in these processes .
Action Environment
The action, efficacy, and stability of Guanosine-5’,5’'-d2 Monohydrate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Furthermore, the presence of other molecules, such as enzymes and transport proteins, can influence the absorption and distribution of the compound, thereby affecting its efficacy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine-5',5''-d2 Monohydrate involves the protection of the hydroxyl groups on the ribose ring, followed by the selective deuteration of the 5' position of the guanine ring, and then the deprotection of the hydroxyl groups. The final step involves the addition of a water molecule to the product to form the monohydrate.", "Starting Materials": [ "Guanine", "Deuterium oxide (D2O)", "Triethylorthoformate", "Methanesulfonic acid", "5-O-TBDMS-2,3,5-tri-O-benzoyl-D-ribose" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl groups on the ribose ring using triethylorthoformate and methanesulfonic acid to form 5-O-TBDMS-2,3,5-tri-O-benzoyl-D-ribose." }, { "Step 2": "Selective deuteration of the 5' position of the guanine ring using deuterium oxide (D2O) and a palladium catalyst." }, { "Step 3": "Deprotection of the hydroxyl groups on the ribose ring using tetra-n-butylammonium fluoride (TBAF) to form Guanosine-5',5''-d2." }, { "Step 4": "Addition of a water molecule to the product to form the monohydrate." } ] } | |
CAS番号 |
478511-34-1 |
製品名 |
Guanosine-5',5''-d2 Monohydrate |
分子式 |
C10H15N5O6 |
分子量 |
303.271 |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChIキー |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
同義語 |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-[1-13C]Glucose](/img/structure/B583745.png)







